10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety, a benzo[c]furo[3,2-g]chromen-5-one core, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a Friedel-Crafts acylation reaction to introduce the benzodioxole moiety onto a suitable aromatic substrate. This is followed by cyclization reactions to form the benzo[c]furo[3,2-g]chromen-5-one core. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to modify the benzodioxole or chromenone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The benzodioxole moiety is known to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Benzo[c]furo[3,2-g]chromen-5-one: Lacks the benzodioxole and methyl groups.
Sesamolin: Contains a benzodioxole moiety but has a different core structure.
Uniqueness
10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H14O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H14O5/c1-12-21-17(9-16-14-4-2-3-5-15(14)23(24)28-22(12)16)18(10-25-21)13-6-7-19-20(8-13)27-11-26-19/h2-10H,11H2,1H3 |
InChI Key |
DCMYJFQFDQJLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6C(=O)O2 |
Origin of Product |
United States |
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